Clodinafop Propargyl-13C6
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Overview
Description
Clodinafop-propargyl-13C6 is a labeled version of the herbicide Clodinafop-propargyl, which is used for postemergence control of annual grasses in cereals. The compound is part of the aryloxyphenoxy-propionate class of herbicides and is characterized by the incorporation of six carbon-13 isotopes. This labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and environmental fate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clodinafop-propargyl-13C6 involves the incorporation of carbon-13 isotopes into the Clodinafop-propargyl molecule. The general synthetic route includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds that contain carbon-13 isotopes.
Formation of the Final Product: These intermediates are then reacted under specific conditions to form Clodinafop-propargyl-13C6. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the incorporation of carbon-13 isotopes.
Industrial Production Methods: Industrial production of Clodinafop-propargyl-13C6 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large quantities of carbon-13 labeled intermediates are synthesized.
Final Product Formation: These intermediates are then processed under optimized conditions to produce Clodinafop-propargyl-13C6 in bulk.
Chemical Reactions Analysis
Types of Reactions: Clodinafop-propargyl-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert Clodinafop-propargyl-13C6 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Clodinafop-propargyl-13C6 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving metabolic pathways and environmental fate.
Biology: The compound is employed in biological studies to understand its effects on various organisms.
Medicine: Research involving Clodinafop-propargyl-13C6 helps in understanding its pharmacokinetics and potential therapeutic applications.
Industry: The compound is used in the development of new herbicides and in studies related to herbicide resistance
Mechanism of Action
Clodinafop-propargyl-13C6 exerts its effects by inhibiting the enzyme acetyl co-enzyme A carboxylase (ACCase). This enzyme is essential for the production of lipids (fatty acids) needed for plant growth. By inhibiting ACCase, Clodinafop-propargyl-13C6 disrupts lipid biosynthesis, leading to the death of target plants. The selectivity of the herbicide is based on the difference in the speed of herbicide breakdown in crops versus weeds .
Comparison with Similar Compounds
- Fluazifop-butyl
- Fenoxaprop-ethyl
- Diclofop-methyl
- Quizalofop-ethyl
- Haloxyfop-methyl
Comparison: Clodinafop-propargyl-13C6 is unique due to its carbon-13 labeling, which makes it particularly useful in research applications. While other compounds in the aryloxyphenoxy-propionate class also inhibit ACCase, the labeled version of Clodinafop-propargyl provides additional insights into metabolic pathways and environmental fate, which are not possible with unlabeled compounds .
Properties
Molecular Formula |
C17H13ClFNO4 |
---|---|
Molecular Weight |
355.69 g/mol |
IUPAC Name |
prop-2-ynyl (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxypropanoate |
InChI |
InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1/i4+1,5+1,6+1,7+1,13+1,14+1 |
InChI Key |
JBDHZKLJNAIJNC-BESQCVCCSA-N |
Isomeric SMILES |
C[C@H](C(=O)OCC#C)O[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OC2=C(C=C(C=N2)Cl)F |
Canonical SMILES |
CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F |
Origin of Product |
United States |
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